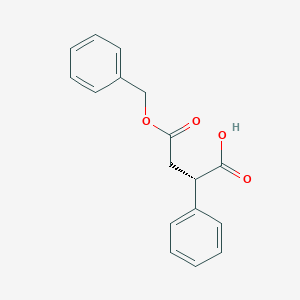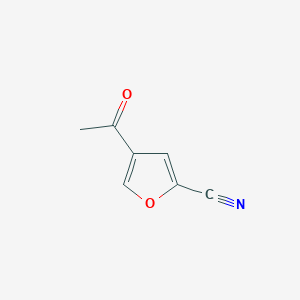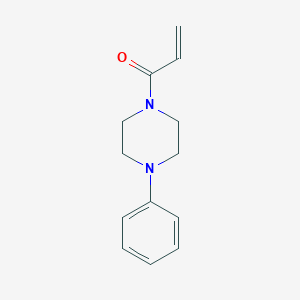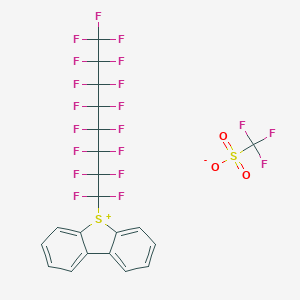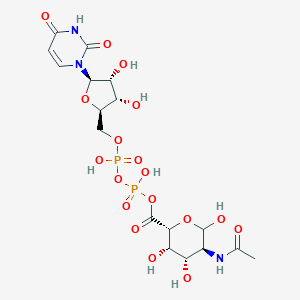
Udp-adg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UDP-ADG is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. UDP-ADG is a sugar nucleotide that is synthesized by enzymes in the body. This molecule is involved in various biological processes such as protein glycosylation, cell signaling, and energy metabolism.
科学研究应用
UDP-ADG has various scientific research applications, including its role in protein glycosylation, cell signaling, and energy metabolism. UDP-ADG is involved in the biosynthesis of glycoproteins, which are proteins that have sugar molecules attached to them. Glycoproteins play a crucial role in various biological processes, including cell adhesion, immune response, and cell signaling.
UDP-ADG is also involved in cell signaling pathways. It acts as a signaling molecule that regulates the activity of various enzymes and proteins involved in cellular processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, a storage form of glucose in the body.
作用机制
UDP-ADG acts as a substrate for various enzymes involved in protein glycosylation, cell signaling, and energy metabolism. It is also involved in the regulation of various signaling pathways in the body. UDP-ADG binds to specific receptors on the cell membrane, triggering a cascade of signaling events that regulate the activity of various enzymes and proteins.
生化和生理效应
UDP-ADG has various biochemical and physiological effects in the body. It plays a crucial role in the biosynthesis of glycoproteins, which are essential for various biological processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, which is a storage form of glucose in the body.
实验室实验的优点和局限性
UDP-ADG has several advantages and limitations for lab experiments. One advantage is that it is a natural molecule synthesized in the body, which makes it easier to study its biochemical and physiological effects. However, one limitation is that it is challenging to isolate and purify UDP-ADG from biological samples due to its low concentration.
未来方向
There are several future directions for research on UDP-ADG. One direction is to study its role in the regulation of cell signaling pathways and its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its role in energy metabolism and its potential applications in the development of new therapies for metabolic disorders.
Conclusion:
UDP-ADG is a sugar nucleotide that plays a crucial role in various biological processes, including protein glycosylation, cell signaling, and energy metabolism. It is synthesized in the body by enzymes and acts as a substrate for various enzymes involved in these processes. UDP-ADG has various scientific research applications and potential future directions for research. Its role in regulating cell signaling pathways and energy metabolism makes it a promising molecule for the development of new therapies for various diseases.
合成方法
UDP-ADG is synthesized in the body by enzymes that catalyze the transfer of glucose from glucose-1-phosphate to UDP. This process is known as UDP-glucose pyrophosphorylase (UGPase) reaction. The UGPase reaction involves the conversion of glucose-1-phosphate to UDP-glucose, followed by the transfer of glucose from UDP-glucose to ADP to form UDP-ADG.
属性
CAS 编号 |
125710-37-4 |
|---|---|
产品名称 |
Udp-adg |
分子式 |
C17H25N3O18P2 |
分子量 |
621.3 g/mol |
IUPAC 名称 |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1 |
InChI 键 |
PPKWAUXLIQKSTC-GGTZVBJBSA-N |
手性 SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
同义词 |
UDP-2-acetamido-2-deoxygalacturonic acid UDP-ADG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



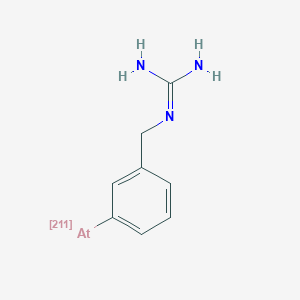
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
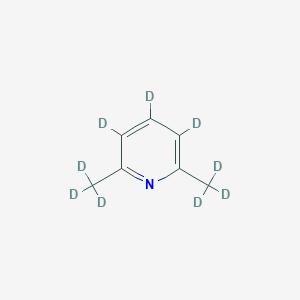
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
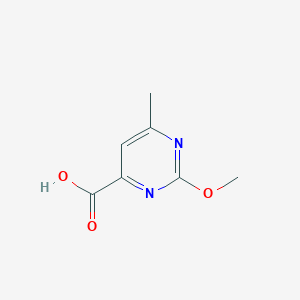

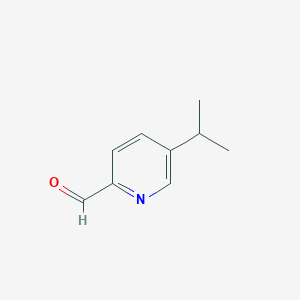
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
